molecular formula C8H18Cl2N2O B11879248 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride

1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride

Cat. No.: B11879248
M. Wt: 229.14 g/mol
InChI Key: QCEOKWQICPHSLM-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N2O It is a derivative of azetidine and piperidine, two important classes of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride typically involves the reaction of piperidine with azetidine-3-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride
  • 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate
  • (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride

Uniqueness

1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.14 g/mol

IUPAC Name

1-piperidin-4-ylazetidin-3-ol;dihydrochloride

InChI

InChI=1S/C8H16N2O.2ClH/c11-8-5-10(6-8)7-1-3-9-4-2-7;;/h7-9,11H,1-6H2;2*1H

InChI Key

QCEOKWQICPHSLM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CC(C2)O.Cl.Cl

Origin of Product

United States

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